molecular formula C14H11ClO2 B6363324 3-(4-Chloro-3-methylphenyl)benzoic acid, 95% CAS No. 885962-78-7

3-(4-Chloro-3-methylphenyl)benzoic acid, 95%

Cat. No. B6363324
CAS RN: 885962-78-7
M. Wt: 246.69 g/mol
InChI Key: COGWSUYBUVRFHV-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)benzoic acid, also known as chloromethylbenzoic acid, is a compound belonging to the class of organic compounds known as phenylbenzoic acids. It is a white solid with a molecular formula of C9H7ClO2. It is used in a wide range of applications including organic synthesis, drug discovery, and drug development. It is an important intermediate in the synthesis of a variety of pharmaceuticals, cosmetics, and agricultural chemicals.

Mechanism of Action

Chloromethylbenzoic acid acts as an electrophilic reagent in organic synthesis. It reacts with nucleophiles to form a variety of products, including hydroxybenzoic acid derivatives, carboxylic acid derivatives, and ketone derivatives. It also reacts with amines to form amides, and with alcohols to form esters.
Biochemical and Physiological Effects
Chloromethylbenzoic acid is not known to have any significant biochemical or physiological effects in humans or animals. It is not known to be toxic, and it is not known to cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Chloro-3-methylphenyl)benzoic acid, 95%benzoic acid in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use, and it can be used to synthesize a variety of compounds. The main limitation of using 3-(4-Chloro-3-methylphenyl)benzoic acid, 95%benzoic acid in laboratory experiments is that it is an electrophilic reagent, and it can react with nucleophiles to form a variety of products.

Future Directions

The potential future directions for research involving 3-(4-Chloro-3-methylphenyl)benzoic acid, 95%benzoic acid include its use as a reagent in the synthesis of novel compounds, its use as a catalyst in organic synthesis, its use as an intermediate in the synthesis of pharmaceuticals, its use in the synthesis of fragrances, and its use in the synthesis of dyes. Additionally, it could be used in the synthesis of heterocyclic compounds, such as pyridines, thiophenes, and quinolines. It could also be used in the synthesis of polymers, and it could be used as a reagent for the synthesis of other organic compounds. Finally, it could be used as a reagent in the synthesis of metal complexes.

Synthesis Methods

Chloromethylbenzoic acid can be synthesized by a variety of methods, including the reaction of benzoyl chloride with methanol in the presence of an acid catalyst. This method is known as the Friedel-Crafts acylation reaction. Other methods for synthesizing 3-(4-Chloro-3-methylphenyl)benzoic acid, 95%benzoic acid include the reaction of benzoyl chloride with dimethylsulfoxide in the presence of a base, the reaction of benzoyl chloride with dimethylformamide in the presence of a base, and the reaction of benzoyl chloride with anhydrous aluminum chloride in the presence of a base.

Scientific Research Applications

Chloromethylbenzoic acid is an important intermediate in the synthesis of a variety of pharmaceuticals, cosmetics, and agricultural chemicals. It is also used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of a variety of heterocyclic compounds, including pyridines, thiophenes, and quinolines.

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGWSUYBUVRFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680132
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenyl)benzoic acid

CAS RN

885962-78-7
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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